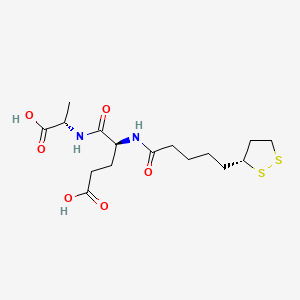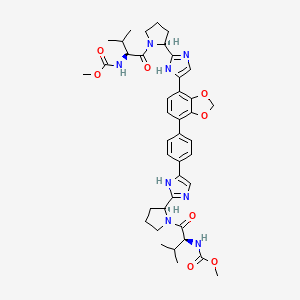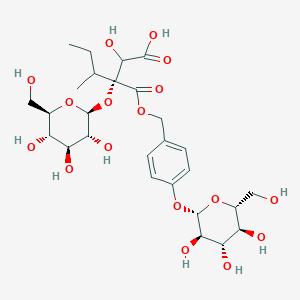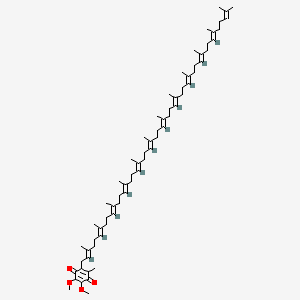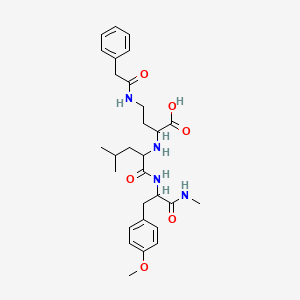
Cryosim-3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cryosim-3 is a water-soluble, potent, and selective TRPM8 receptor agonist.
Applications De Recherche Scientifique
Cryogenic Fluorescence Microscopy
Cryosim-3 is primarily utilized in cryogenic fluorescence microscopy. This technique is crucial for visualizing cellular structures in their true structural context, especially in biological specimens. Cryosim-3 stands out for its ability to perform 3D super-resolution fluorescence cryo-imaging, which is essential for correlating with cryo-electron microscopy or cryo-soft X-ray tomography. This instrument, mostly assembled from off-the-shelf components, democratizes the detection of molecules using super-resolution fluorescence imaging of cryo-preserved specimens for correlation with their cellular ultrastructure (Phillips et al., 2020).
Data Collection and Imaging Protocols
Another significant application of Cryosim-3 is in data collection and imaging protocols for cryogenically preserved cells. This includes the 3D imaging of biological samples at cryogenic temperatures in a manner compatible with subsequent imaging by X-ray microscopy methods such as cryo-soft X-ray tomography. Detailed methods and protocols for successful imaging using Cryosim-3 have been established, emphasizing the choice of samples, fluorophores, and parameter settings (Vyas et al., 2021).
Cryopreservation in Various Fields
Cryosim-3's techniques and principles are also applicable in the broader field of cryopreservation. This includes the preservation of germplasm in animals used in biological and medical research, addressing challenges in preserving various forms of germplasm across species (Mazur et al., 2008). Moreover, it involves developing novel systems for membrane proteins, enabling high-resolution structural studies and stabilizing functional states of complex proteins (Frauenfeld et al., 2016).
Standardization and Reproducibility in Freezing Devices
Cryosim-3 technology aids in standardizing freezing devices, crucial for high-throughput cryopreservation in aquatic species. This standardization is vital for consistent quality control and reproducibility across different user groups, ensuring the effectiveness of genetic material preservation (Hu et al., 2017).
Improved Computational Modeling in Cryoablation
Cryosim-3 has also influenced the development of improved computational modeling in cryoablation for medical applications, such as prostate cancer treatment. By accurately calculating iceball formation and predicting optimal cryoablation parameters, it enhances the visualization of the treatment process, aiding in surgical planning and training (Wójtowicz et al., 2003).
Applications in Genome Resource Banking
Cryosim-3's methodologies are relevant in genome resource banking, particularly for wildlife research and conservation. Cryobiology and genome cryobanking play a pivotal role in preserving genetic diversity, assisting in the management of rare and endangered species (Wildt, 2000).
Propriétés
Numéro CAS |
1507344-37-7 |
|---|---|
Nom du produit |
Cryosim-3 |
Formule moléculaire |
C15H33OP |
Poids moléculaire |
260.4 |
Nom IUPAC |
1-Diisopropylphosphorylnonane |
InChI |
InChI=1S/C15H33OP/c1-6-7-8-9-10-11-12-13-17(16,14(2)3)15(4)5/h14-15H,6-13H2,1-5H3 |
Clé InChI |
DHOTYMJGZIUWRT-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCP(C(C)C)(C(C)C)=O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
C3; C-3; C 3; Cryosim3; Cryosim 3; Cryosim-3 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(2-(azepan-1-yl)ethyl)-6-(3-fluoropropyl)benzo[d]thiazol-2(3H)-one hydrochloride](/img/structure/B606738.png)
![N-(5-(6-Chloro-2,2-difluorobenzo[d][1,3]dioxol-5-yl)pyrazin-2-yl)-2-fluoro-6-methylbenzamide](/img/structure/B606740.png)
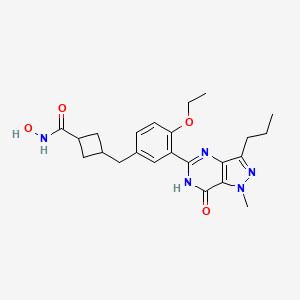
![6-methoxy-2-(5-methylfuran-2-yl)-N-[(1-methylpiperidin-4-yl)methyl]-7-(3-pyrrolidin-1-ylpropoxy)quinolin-4-amine](/img/structure/B606744.png)
